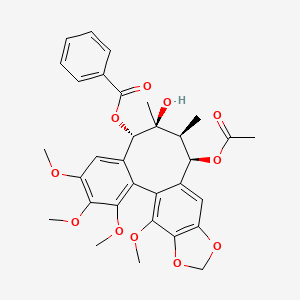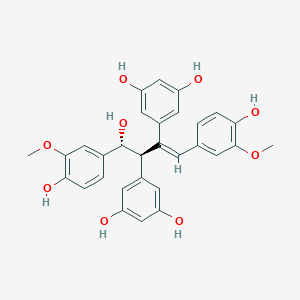
(-)-GnetuhaininP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-GnetuhaininP: is a naturally occurring compound found in certain plant species. It belongs to the class of stilbenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-GnetuhaininP typically involves the use of starting materials such as resveratrol. The synthetic route includes several steps, such as hydroxylation and cyclization, under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. This method is advantageous as it can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: (-)-GnetuhaininP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-GnetuhaininP is studied for its potential as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable compound for developing new materials and catalysts.
Biology: In biology, this compound is investigated for its role in plant defense mechanisms. It has been shown to exhibit antimicrobial properties, making it a potential candidate for developing natural pesticides.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research has indicated that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development.
Industry: In industry, this compound is used in the production of natural health products and supplements. Its potential health benefits make it a popular ingredient in various formulations.
Mechanism of Action
The mechanism of action of (-)-GnetuhaininP involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by modulating various biochemical pathways, including those involved in inflammation and oxidative stress. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its therapeutic potential.
Comparison with Similar Compounds
Resveratrol: A well-known stilbenoid with similar antioxidant and anti-inflammatory properties.
Piceatannol: Another stilbenoid with potential anticancer and anti-inflammatory effects.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar health benefits.
Uniqueness: (-)-GnetuhaininP stands out due to its unique structural features and specific biological activities. While it shares some properties with other stilbenoids, its distinct molecular interactions and pathways make it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
5-[(Z,1R,2R)-3-(3,5-dihydroxyphenyl)-1-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)but-3-en-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-38-27-8-16(3-5-25(27)35)7-24(18-9-20(31)14-21(32)10-18)29(19-11-22(33)15-23(34)12-19)30(37)17-4-6-26(36)28(13-17)39-2/h3-15,29-37H,1-2H3/b24-7+/t29-,30+/m1/s1 |
InChI Key |
YJIWLOSFQJFZQY-SJZCGMNCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC(=CC(=C2)O)O)/[C@@H](C3=CC(=CC(=C3)O)O)[C@H](C4=CC(=C(C=C4)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



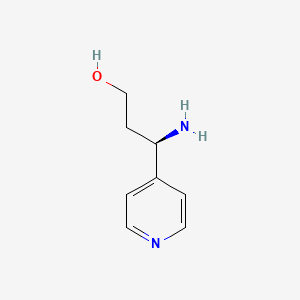
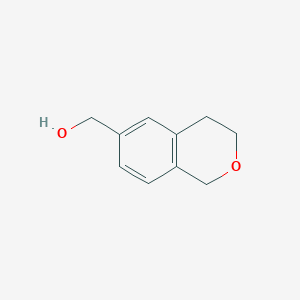
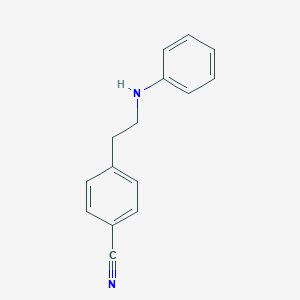


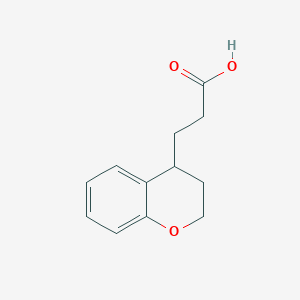
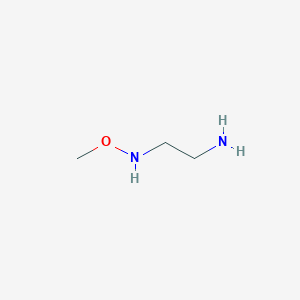
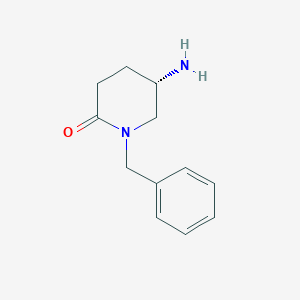
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)


